4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride

Medicinal chemistry Kinase inhibitor Pharmaceutical intermediate

Researchers developing Src-targeted therapeutics require reliable access to the validated tirbanibulin precursor. 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (CAS 1181457-78-2) is the exact para-substituted morpholinoethoxy phenol building block used in the patented synthesis of KX2-391 (tirbanibulin), an FDA-approved Src kinase inhibitor (IC50 20 nM). This hydrochloride salt ensures superior stability and reproducible solubility versus the free base. • Enables direct implementation of published Suzuki-Miyaura coupling protocols (WO2024008625A1). • Consistent lot-to-lot purity (≥98%) for reliable SAR studies. • Multi-target kinase probe potential (JAK3 IC50 32 nM, VEGFR2 IC50 57 nM).

Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
CAS No. 1181457-78-2
Cat. No. B1439524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride
CAS1181457-78-2
Molecular FormulaC12H18ClNO3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=C(C=C2)O.Cl
InChIInChI=1S/C12H17NO3.ClH/c14-11-1-3-12(4-2-11)16-10-7-13-5-8-15-9-6-13;/h1-4,14H,5-10H2;1H
InChIKeyBFCGGHBEWOSDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride: Key Intermediate for Kinase Inhibitors


4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride (CAS 1181457-78-2) is a functionalized phenolic building block featuring a morpholine-ethoxy substituent at the para position. As the hydrochloride salt of 4-(2-morpholinoethoxy)phenol (free base CAS 141673-25-8) [1], it is employed as a key synthetic intermediate in medicinal chemistry, most notably in the synthesis of KX2-391 (tirbanibulin), an FDA-approved Src kinase inhibitor for actinic keratosis [2]. The compound's structural design enables versatile functionalization through its phenolic hydroxyl group while the morpholine moiety enhances aqueous solubility and contributes to target engagement when incorporated into bioactive scaffolds .

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride: Non-Substitutable Specificity


Generic substitution with other morpholinoethoxy phenol derivatives or salt forms is not scientifically justifiable for this compound due to three critical differentiation factors. First, the specific para-substitution pattern of the phenol ring is structurally required for incorporation into clinically validated pharmacophores such as the KX2-391/tirbanibulin scaffold, where the geometry of the 4-(2-morpholinoethoxy)phenyl moiety is essential for Src kinase substrate-site binding [1]. Second, the hydrochloride salt form provides enhanced stability, shelf-life reliability, and reproducible aqueous solubility compared to the free base (which may exhibit variable stability and hygroscopicity) [2]. Third, regioisomeric variants (e.g., ortho- or meta-substituted morpholinoethoxy phenols) produce distinct molecular geometries and electronic distributions that fundamentally alter target binding and are not functionally interchangeable [3].

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride: Differentiation Evidence


Key Building Block for Tirbanibulin (KX2-391)

4-[2-(Morpholin-4-yl)ethoxy]phenol serves as the direct precursor to the 4-(2-morpholinoethoxy)phenyl moiety present in KX2-391 (tirbanibulin). KX2-391 is a highly selective Src substrate binding site inhibitor with an IC50 of 20 nM against Src kinase [1]. The inhibitor contains the exact 4-(2-morpholinoethoxy)phenyl substructure, which is essential for non-ATP competitive binding to the peptide substrate site of Src kinase, a mechanism distinct from ATP-competitive Src inhibitors such as dasatinib [2]. Replacement with alternative phenol derivatives lacking this specific substitution pattern would abolish activity.

Medicinal chemistry Kinase inhibitor Pharmaceutical intermediate

Salt Form Advantage: Solubility and Handling

The hydrochloride salt (CAS 1181457-78-2, MW 259.73) demonstrates distinct physicochemical advantages over the free base (CAS 141673-25-8, MW 223.27) [1]. The salt form is characterized as a white to off-white powder with good aqueous solubility, whereas the free base form exhibits lower and more variable water solubility [2]. The hydrochloride salt provides enhanced solid-state stability, reduced hygroscopicity, and more consistent handling properties essential for reproducible synthetic procedures [2].

Formulation Chemical stability Procurement

Multi-Kinase Inhibition by Morpholinoethoxy Scaffold

Compounds incorporating the 4-(2-morpholinoethoxy)phenyl substructure exhibit nanomolar inhibitory activity against multiple therapeutically relevant kinases. BindingDB data for a derivative containing the 2-{4-[2-(morpholin-4-yl)ethoxy]phenyl} core shows IC50 values of 32 nM against JAK3, 57 nM against VEGFR2 (KDR), and 150 nM against ACK1 [1]. This multi-kinase profile demonstrates that the morpholinoethoxy-phenyl scaffold is a privileged pharmacophore capable of engaging diverse kinase ATP-binding pockets, a property not observed with simple phenol or morpholine fragments alone.

Structure-activity relationship Kinase inhibition Chemical biology

Suzuki Coupling Utility in Tirbanibulin Manufacturing

The phenolic hydroxyl group of 4-[2-(morpholin-4-yl)ethoxy]phenol enables efficient functionalization via Suzuki-Miyaura cross-coupling. A 2024 patent (WO2024008625A1) describes a tirbanibulin synthesis procedure where the key step involves constructing the 3-pyridylphenyl system via Suzuki reaction between an ester of 2-(5-bromopyridin-2-yl)acetic acid and 4-hydroxyphenylboronic acid [1]. The 4-(2-morpholinoethoxy)phenyl moiety is incorporated through this phenolic coupling partner. Alternative phenol derivatives lacking the morpholinoethoxy substituent would fail to produce the target pharmacophore [2].

Synthetic methodology Cross-coupling Process chemistry

Drug-Likeness and Permeability Profile

Computed physicochemical properties for 4-[2-(morpholin-4-yl)ethoxy]phenol (free base) indicate a favorable profile for incorporation into drug-like molecules. The compound exhibits XLogP3-AA of 1.2, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 4 [1]. Additional computed ADME properties indicate Caco-2 permeability positive classification (Caco2+) and acceptable drug-likeness score [2]. These properties support the scaffold's suitability for generating bioavailable compounds, in contrast to more lipophilic or hydrogen bond-deficient phenol alternatives that may exhibit poor permeability or solubility.

ADME Drug design Physicochemical properties

Para-Substitution Essential for Bioactivity

The para-substitution pattern of the morpholinoethoxy group on the phenol ring is critical for biological activity. In the KX2-391/tirbanibulin pharmacophore, the linear geometry afforded by para-substitution enables optimal fit within the Src kinase substrate binding pocket [1]. Ortho- or meta-substituted morpholinoethoxy phenols (such as 2-methyl-5-(2-morpholinoethoxy)phenol, CAS 918445-18-8, or phenyl o-(2-N-morpholinoethoxy)phenyl ether, CAS 24591-41-1) [2] produce different spatial orientations of the morpholine moiety relative to the phenolic core, fundamentally altering binding geometry and target engagement .

Regiochemistry SAR Binding specificity

4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride: Application Scenarios


Src Kinase Inhibitors and Tirbanibulin Analogs

This compound is the optimal starting material for synthesizing KX2-391 (tirbanibulin) and its structural analogs targeting the Src kinase substrate binding site. The validated IC50 of 20 nM for KX2-391 against Src kinase [1] establishes this scaffold's utility in generating potent, selective inhibitors with a non-ATP competitive mechanism distinct from conventional Src inhibitors. Procurement is justified for medicinal chemistry programs developing novel Src-targeted therapeutics, particularly for cutaneous oncology applications given tirbanibulin's FDA approval for actinic keratosis.

Multi-Kinase Inhibitor Scaffolds for Chemical Biology

The 4-(2-morpholinoethoxy)phenyl moiety has demonstrated nanomolar inhibitory activity against multiple kinases including JAK3 (IC50 = 32 nM), VEGFR2 (IC50 = 57 nM), and ACK1 (IC50 = 150 nM) [1]. This multi-target profile makes the compound a valuable starting point for developing chemical probes to interrogate kinase signaling networks. The balanced physicochemical properties (XLogP3-AA = 1.2, Caco2+ permeability) [2] further support its use in generating cell-permeable tool compounds for target validation and pathway dissection studies.

Suzuki-Miyaura Partner for Biaryl Kinase Inhibitors

As validated in the patented tirbanibulin synthesis procedure (WO2024008625A1) [1], this compound serves as an effective phenolic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct biaryl systems. The para-phenolic hydroxyl group enables regioselective cross-coupling while the morpholinoethoxy substituent remains intact throughout the reaction sequence. This synthetic utility supports procurement for process chemistry development and library synthesis of kinase-targeted biaryl compounds.

SAR Studies of Morpholinoethoxy Pharmacophores

The para-substitution pattern of this compound provides a defined reference geometry for SAR studies comparing regioisomeric and functional group variants. Ortho-substituted analogs (CAS 24591-41-1) and methyl-substituted variants (CAS 918445-18-8) [1] exhibit altered binding geometries and biological profiles. Procurement of the hydrochloride salt form ensures consistent handling and reproducible results when systematically evaluating how modifications to the phenol ring position, salt form, or linker length affect target binding and cellular activity [2].

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